molecular formula C16H17FN4S B287263 6-Cyclohexyl-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-Cyclohexyl-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B287263
M. Wt: 316.4 g/mol
InChI Key: ZYZCHTKMCNOMKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Cyclohexyl-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been found to exhibit promising properties in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

Mechanism of Action

The mechanism of action of 6-Cyclohexyl-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the inhibition of various enzymes and proteins involved in disease progression. For example, this compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Inhibition of this enzyme leads to the induction of apoptosis in cancer cells. Additionally, this compound has been found to inhibit the aggregation of amyloid-beta peptides by binding to them and preventing their aggregation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Cyclohexyl-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been extensively studied in scientific research. This compound has been found to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a key role in the apoptotic process. Additionally, this compound has been found to inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the major advantages of 6-Cyclohexyl-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its potential therapeutic applications in the treatment of various diseases. However, there are also some limitations associated with the use of this compound in lab experiments. For example, the synthesis of this compound is complex and requires multiple steps, which can make it difficult to produce in large quantities. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are several future directions that can be pursued in the study of 6-Cyclohexyl-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One potential direction is to further investigate the mechanism of action of this compound and identify the specific enzymes and proteins that it targets. This can help in the development of more targeted therapies for various diseases. Another potential direction is to explore the use of this compound in combination with other drugs to enhance its therapeutic effects. Additionally, further studies can be conducted to optimize the synthesis method of this compound and improve its yield.

Synthesis Methods

The synthesis of 6-Cyclohexyl-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of cyclohexanone, 4-fluorobenzaldehyde, and thiosemicarbazide in the presence of acetic acid. The reaction occurs in two steps, with the formation of 4-(4-fluorobenzylidene) thiosemicarbazide in the first step, followed by cyclization to form the final product.

Scientific Research Applications

The potential therapeutic applications of 6-Cyclohexyl-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been extensively studied in scientific research. This compound has been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells. It has also been found to inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease. Additionally, this compound has been shown to have neuroprotective effects and can potentially be used in the treatment of Parkinson's disease.

properties

Product Name

6-Cyclohexyl-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C16H17FN4S

Molecular Weight

316.4 g/mol

IUPAC Name

6-cyclohexyl-3-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H17FN4S/c17-13-8-6-11(7-9-13)10-14-18-19-16-21(14)20-15(22-16)12-4-2-1-3-5-12/h6-9,12H,1-5,10H2

InChI Key

ZYZCHTKMCNOMKQ-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)F

Canonical SMILES

C1CCC(CC1)C2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.